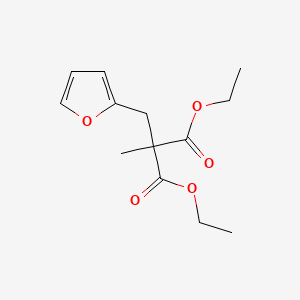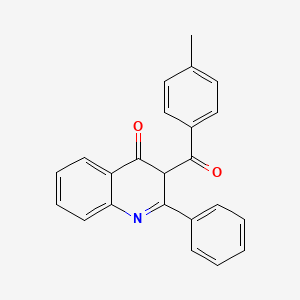
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure substituted with a 4-methylbenzoyl group at the 3-position and a phenyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: An aromatic aldehyde, such as 4-methylbenzaldehyde, reacts with an amine, such as aniline, in the presence of an acid catalyst like hydrochloric acid to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinoline core structure.
Acylation: The resulting quinoline derivative is then acylated with benzoyl chloride to introduce the 4-methylbenzoyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.
Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-(4-Methylbenzoyl)propanoate: A related compound with a similar benzoyl group but different core structure.
4-(4-Methylphenyl)-4-oxobutanoic acid: Another compound with a 4-methylphenyl group but different functional groups.
Uniqueness
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-methylbenzoyl group makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
880251-03-6 |
|---|---|
分子式 |
C23H17NO2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-(4-methylbenzoyl)-2-phenyl-3H-quinolin-4-one |
InChI |
InChI=1S/C23H17NO2/c1-15-11-13-17(14-12-15)22(25)20-21(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23(20)26/h2-14,20H,1H3 |
InChI 键 |
PXJZYUOKWKDKTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
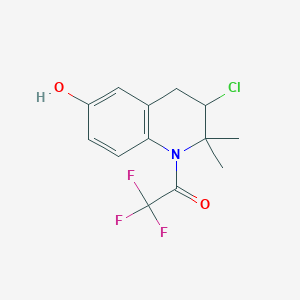
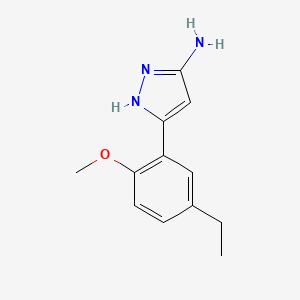
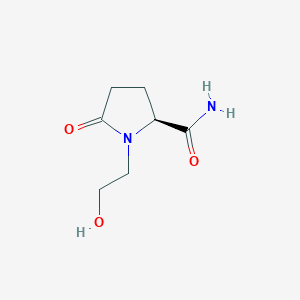


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
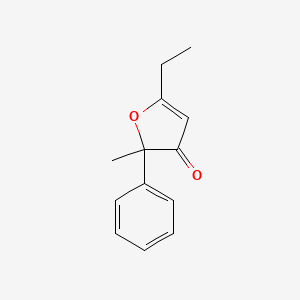
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
